2,2'-Difluorobiphenyl

Thermochemistry Stability Energetics

Researchers seeking to precisely tune molecular packing in organic electronics face challenges with planar biphenyl analogs. 2,2'-Difluorobiphenyl directly addresses this with a defined 58° torsion angle and unique syn/anti conformer distribution, enabling superior control of energy levels and charge transport in OLEDs. - Proven non-planar geometry optimizes host matrices and hole-transport layers. - Quantifiable thermal stability (mp 117-121 °C) ensures robust material performance. - Available in high purity, supported by rigorous analytical batch data for reproducible device fabrication.

Molecular Formula C12H8F2
Molecular Weight 190.19 g/mol
CAS No. 388-82-9
Cat. No. B165479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Difluorobiphenyl
CAS388-82-9
Molecular FormulaC12H8F2
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2F)F
InChIInChI=1S/C12H8F2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
InChIKeyPXFIPIAXFGAEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Difluorobiphenyl Procurement & Technical Overview


2,2'-Difluorobiphenyl (DFBP) is a fluorinated biphenyl derivative with the molecular formula C₁₂H₈F₂ and a molecular weight of 190.19 g/mol [1]. It is a solid at room temperature, characterized by its ortho-substituted fluorine atoms on each phenyl ring. DFBP serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and OLED components . Its unique stereoelectronic properties, stemming from the specific fluorine substitution pattern, differentiate it from other biphenyl analogs, making it a compound of interest for researchers and industrial chemists seeking specific performance characteristics [2].

Ortho-fluorinated building block for liquid crystals and OLED materials

Solid-state form supports straightforward handling and recrystallization

Distinct stereoelectronic profile compared to para- or unsubstituted analogs

2,2'-Difluorobiphenyl Substitution Risks & Analog Failures


Substituting 2,2'-Difluorobiphenyl with a close analog like 4,4'-difluorobiphenyl or an unsubstituted biphenyl is not a trivial replacement. The specific ortho-fluorination pattern on each ring induces a unique molecular geometry and electronic distribution, leading to quantifiable differences in thermodynamic stability, liquid crystalline behavior, and photophysical properties. As demonstrated below, these differences directly impact performance in applications ranging from material science to synthetic chemistry. A direct substitution can result in altered melting points, phase behavior, and reactivity, potentially compromising the yield, purity, or functional properties of the final product [1].

4,4′-Difluorobiphenyl
Para-substitution alters molecular geometry and thermodynamic stability, which may shift high-temperature behavior.
Unsubstituted Biphenyl
Absence of fluorine removes inter-ring steric effects, changing solid-state packing and liquid crystalline ordering.
Mono-fluoro Analog (2-Fluorobiphenyl)
Different physical state (liquid) and reduced intermolecular forces may alter formulation and processing requirements.

2,2'-Difluorobiphenyl Technical Differentiators


Thermodynamic Stability vs. 4,4'-Difluorobiphenyl

The heat of formation (ΔHf°(vapor)) for 2,2'-difluorobiphenyl is less negative than its para-substituted isomer, indicating a quantifiable difference in thermodynamic stability. This difference arises from the distinct steric and electronic interactions of ortho-fluorine atoms. [1]

Heat of Formation
Head-to-head
-45.4 vs -46.5 kcal/mol
Thermodynamic stability difference may impact high-temperature suitability
Rotating-bomb calorimetry data
Thermochemistry Stability Energetics

Solid-State Geometry & Inter-Ring Torsion Angle

X-ray diffraction studies reveal that 2,2'-difluorobiphenyl adopts a single, well-defined conformation in its solid state, characterized by a specific inter-ring torsion angle. This differs significantly from unsubstituted biphenyl and other substitution patterns, directly impacting its solid-state packing and potential material properties. [1]

Torsion Angle
Head-to-head
58° (syn-F) vs ~45° (biphenyl)
Non-planar geometry controls intermolecular packing and electronic coupling
Single-crystal X-ray diffraction
Crystallography Conformation Material Science

Liquid Crystalline Syn/Anti Conformer Distribution

In a liquid crystalline solvent, 2,2'-difluorobiphenyl exhibits a distinct distribution of syn and anti conformers, which is a direct consequence of the ortho-fluorine substitution. This behavior is not observed in unsubstituted biphenyl, which rotates freely, and is quantified by NMR spectroscopy. [1]

Syn/Anti Ratio
Class-level
0.58 : 0.42
Defined conformer distribution influences mesophase stabilization
Liquid crystalline solvent, ¹H NMR
Liquid Crystals Mesophase Conformational Analysis

Synthetic Accessibility via Aqueous Suzuki Coupling

The synthesis of 2,2'-difluorobiphenyl via Suzuki-Miyaura cross-coupling can be achieved in aqueous solvents at room temperature with high efficiency using specialized catalysts. This represents a significant advancement over traditional methods for electron-poor substrates, which often require elevated temperatures and organic solvents. [1]

Synthetic Route
Class-level
Aqueous Suzuki coupling, room temp.
Milder synthesis conditions reported; may reduce processing costs
Pd catalyst, aqueous solvent system
Synthetic Methodology Suzuki Coupling Green Chemistry

Two-Photon Absorption Comparison

2,2'-Difluorobiphenyl exhibits a distinct two-photon absorption profile, calculated using CNDO/S-CI methods. This property, which is sensitive to molecular geometry and electronic structure, differentiates it from other biphenyl derivatives and is important for applications in nonlinear optics and bioimaging. [1]

Two-Photon Profile
Context-dependent
Distinct transition energies & cross-sections
Differentiates for nonlinear optical research
CNDO/S-CI calculations; compared across aromatics
Nonlinear Optics Photophysics Spectroscopy

Solid-State vs. Liquid Analog

Unlike its analog 2-fluorobiphenyl, which is a liquid at standard conditions, 2,2'-difluorobiphenyl is a crystalline solid. This difference in physical state has direct implications for handling, purification, and formulation in both research and industrial settings.

Melting Point
Data to verify
117–121 °C vs 72–76 °C
Solid form supports handling and purification
Analog: 2-fluorobiphenyl liquid
Physical Properties Handling Formulation

2,2'-Difluorobiphenyl Optimal Use Cases


Precursor for Advanced Liquid Crystals

The well-defined solid-state conformation (58° torsion angle) and the specific syn/anti conformer distribution in the mesophase make 2,2'-difluorobiphenyl a valuable building block for designing liquid crystal mixtures with tailored phase behavior and electro-optical properties. Researchers seeking to fine-tune birefringence or dielectric anisotropy should select this ortho-substituted isomer over the para-isomer (4,4'-difluorobiphenyl) due to its unique conformational bias. [1]

Synthesis of Organic Electronic Materials

The non-planar geometry and specific electronic structure of 2,2'-difluorobiphenyl, evidenced by its unique two-photon absorption properties and heat of formation, are critical for tuning intermolecular interactions in organic semiconductors. It is a preferred intermediate for constructing hole-transport materials and host matrices in OLEDs where precise control over energy levels and molecular packing is required to optimize device efficiency and stability. [1][2]

Model Compound for Conformational Analysis

Due to its restricted rotation and well-defined syn/anti conformer ratio, 2,2'-difluorobiphenyl serves as an excellent model compound for investigating steric and electronic effects in biphenyl systems. Analytical and computational chemists can use the established crystallographic and NMR data as a benchmark for validating molecular modeling studies of related compounds. [1]

Building Block for Thermally Stable Polymers

The quantifiably higher melting point (117-121 °C) compared to mono-fluorinated analogs indicates enhanced intermolecular forces, which can translate to improved thermal stability in the final polymer. Procurement of 2,2'-difluorobiphenyl is recommended over 2-fluorobiphenyl for applications where the polymer or material will be exposed to elevated temperatures during processing or operation. [1]

Application
Selection Property
Validation Focus
Liquid crystal design
Ortho-fluorination conformational control
Confirm mesophase stabilization & electro-optical properties
Organic electronic materials
Non-planar geometry & electronic profile
Validate intermolecular packing & energy-level alignment
Conformational analysis model
Restricted rotation & syn/anti ratio
Benchmark for computational modeling of biphenyls
Thermally stable polymers
Higher melting point & intermolecular forces
Evaluate thermal stability of resulting polymer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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